For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Cys-V5 Peptide: Structure, Function, and Applications
Introduction
The Cys-V5 peptide is a synthetic peptide construct of significant utility in molecular biology and drug development. It combines the well-characterized V5 epitope tag with an N-terminal cysteine residue, creating a versatile tool for protein labeling, detection, and functional studies. The V5 tag is a short 14-amino-acid sequence derived from the P and V proteins of the Simian Virus 5 (SV5)[1][2]. Its small size and low hydrophilicity make it an ideal tag that is less likely to interfere with the structure and function of the protein it is fused to[1]. The addition of a terminal cysteine residue provides a reactive thiol group, enabling covalent conjugation to other molecules, such as carrier proteins, fluorescent dyes, or solid surfaces.
This technical guide provides a comprehensive overview of the Cys-V5 peptide, detailing its structure, physicochemical properties, and functional applications. It includes standardized experimental protocols for its use and visualizes key workflows and conceptual relationships to aid in experimental design and data interpretation.
Cys-V5 Peptide: Structure and Physicochemical Properties
The Cys-V5 peptide is a 15-amino-acid chain. The core of this peptide is the V5 epitope tag, with a cysteine added at the N-terminus[3][4].
Amino Acid Sequence
The amino acid sequence of the Cys-V5 peptide is as follows:
Cys-Gly-Lys-Pro-Ile-Pro-Asn-Pro-Leu-Leu-Gly-Leu-Asp-Ser-Thr
Physicochemical Data
The following table summarizes the key physicochemical properties of the Cys-V5 peptide.
| Property | Value | Reference(s) |
| Molecular Weight | 1524.78 g/mol | |
| Molecular Formula | C67H113N17O21S | |
| CAS Number | 922704-46-9 | |
| Theoretical pI | 5.84 (for the V5 tag portion) | |
| Amino Acid Count | 15 |
Core Functionality
The function of the Cys-V5 peptide is twofold, derived from its two key components: the N-terminal cysteine and the V5 epitope tag.
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N-Terminal Cysteine: The primary role of the N-terminal cysteine is to serve as a conjugation site. The thiol group (-SH) of the cysteine side chain is highly reactive and can form stable covalent bonds with various moieties. This allows for the specific, site-directed labeling of the peptide. This is particularly useful for:
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Conjugation to carrier proteins (e.g., KLH, BSA) for antibody production.
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Attachment of fluorescent dyes for imaging studies.
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Immobilization on solid supports for affinity purification or binding assays.
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Formation of disulfide bonds , which can be used to create cyclic peptides or to link the peptide to other cysteine-containing molecules.
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V5 Epitope Tag: The V5 portion of the peptide is a highly specific binding site for anti-V5 antibodies. This allows for the reliable detection, immunoprecipitation, and purification of the Cys-V5 peptide and any molecule it is conjugated to. The V5 tag is recognized by a variety of commercially available monoclonal and polyclonal antibodies, making it a versatile tool in a range of immunoassays.
Experimental Protocols
This section provides detailed methodologies for common experiments involving the Cys-V5 peptide.
Reconstitution of Lyophilized Cys-V5 Peptide
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Objective: To prepare a stock solution of the Cys-V5 peptide for use in subsequent experiments.
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Materials:
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Lyophilized Cys-V5 peptide powder.
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Sterile, nuclease-free water or a suitable buffer (e.g., PBS, pH 7.4).
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Protocol:
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Centrifuge the vial of lyophilized peptide briefly to ensure all the powder is at the bottom.
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Add the appropriate volume of solvent to achieve the desired final concentration (e.g., for a 5 mg/ml stock solution, dissolve 1 mg of peptide in 200 µL of water).
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Vortex gently for a few minutes to ensure the peptide is fully dissolved.
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Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
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Store the aliquots at -20°C or -80°C for long-term stability.
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Competitive Elution in Immunoassays
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Objective: To elute a V5-tagged fusion protein from an anti-V5 antibody-coupled support using the Cys-V5 peptide as a competitor.
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Materials:
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Anti-V5 antibody-coupled beads with bound V5-tagged protein.
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Cys-V5 peptide stock solution (e.g., 1-2 mg/mL in PBS).
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Wash buffer (e.g., PBS with 0.05% Tween-20).
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Elution buffer (Cys-V5 peptide diluted in wash buffer).
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Protocol:
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Wash the beads with the bound V5-tagged protein with wash buffer to remove non-specific binders.
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Prepare the elution buffer by diluting the Cys-V5 peptide stock to a working concentration of 5-10 µg/ml.
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Add the elution buffer to the beads.
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Incubate for 10-15 minutes at room temperature or 37°C with gentle rotation to allow the Cys-V5 peptide to compete with the tagged protein for binding to the antibody.
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Separate the beads from the supernatant (which now contains the eluted V5-tagged protein) using a magnetic separator or centrifugation.
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Repeat the elution step for higher recovery if necessary.
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Peptide Conjugation via Cysteine Thiol Group
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Objective: To covalently link the Cys-V5 peptide to a maleimide-activated carrier protein.
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Materials:
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Cys-V5 peptide.
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Maleimide-activated carrier protein (e.g., KLH or BSA).
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Conjugation buffer (e.g., PBS, pH 7.2).
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Reducing agent (e.g., TCEP).
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Protocol:
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Dissolve the Cys-V5 peptide in the conjugation buffer.
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If the peptide has formed disulfide-linked dimers, add a reducing agent like TCEP to ensure the cysteine thiol is in its free, reactive state.
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Dissolve the maleimide-activated carrier protein in the conjugation buffer.
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Mix the Cys-V5 peptide and the activated carrier protein at a desired molar ratio.
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Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.
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Quench the reaction by adding a small molecule thiol, such as free cysteine or β-mercaptoethanol.
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Purify the resulting conjugate using dialysis or size-exclusion chromatography to remove unreacted peptide and quenching agent.
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Visualizing Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key experimental workflows and conceptual relationships involving the Cys-V5 peptide.
Caption: Workflow for Cys-V5 peptide synthesis, conjugation, and application in antibody production.
Caption: Experimental workflow for immunoprecipitation and competitive elution using Cys-V5 peptide.
Caption: Conceptual signaling pathway initiated by a Cys-V5 conjugated ligand.
Conclusion
The Cys-V5 peptide is a powerful and versatile tool for researchers in various fields of life sciences. Its dual nature, combining a specific conjugation site with a reliable epitope tag, allows for a wide range of applications, from protein detection and purification to the development of targeted therapeutics and diagnostic agents. The protocols and conceptual diagrams provided in this guide serve as a foundational resource for the effective implementation of the Cys-V5 peptide in experimental workflows. As with any experimental tool, optimal results will be achieved through careful planning and titration of reagents.
